Méquitazine

Vue d'ensemble

Description

La méquitazine est un composé appartenant à la classe chimique des phénothiazines. Elle est principalement utilisée comme antihistaminique et anticholinergique. La this compound est efficace dans le traitement des allergies et de la rhinite en bloquant les récepteurs H1 de l'histamine, ce qui procure un soulagement des symptômes tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

Mequitazine acts as a selective antagonist of the H1 histamine receptor. This selectivity contributes to its reduced sedative effects compared to traditional antihistamines. Additionally, mequitazine exhibits some affinity for muscarinic receptors, which may influence its side effect profile .

Sedative Effects:

Despite being classified as a non-sedative antihistamine, studies have shown that mequitazine can induce mild sedation and impair cognitive functions at higher doses. In a dose-ranging study, participants demonstrated increased standard deviation of lateral position (SDLP) during driving tests after administration of mequitazine, indicating a dose-dependent impairment in driving performance .

Clinical Applications

Allergic Conditions:

Mequitazine is primarily prescribed for allergic rhinitis and urticaria. Its efficacy in alleviating symptoms such as sneezing, itching, and runny nose has been well-documented in clinical trials.

Photosensitivity Reactions:

There have been reported cases of photosensitivity reactions associated with mequitazine use. Two notable cases highlighted adverse dermatological effects following exposure to sunlight while on mequitazine therapy. This suggests that clinicians should monitor patients for potential photosensitivity when prescribing this medication .

Research Studies and Findings

Case Studies

-

Driving Performance Study:

A double-blind study evaluated the effects of mequitazine on driving performance among healthy volunteers. Results indicated that doses of 10 mg led to significant impairment in driving tasks compared to placebo, particularly affecting reaction times and attention . -

Photosensitivity Case Reports:

Two patients developed photosensitivity reactions after prolonged use of mequitazine for dermatological issues. Both cases involved significant skin reactions upon UV exposure, highlighting the need for awareness regarding this potential side effect .

Mécanisme D'action

Target of Action

Mequitazine is a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . The primary role of these H1 receptors is to mediate the effects of histamine in the body, which include allergic reactions and inflammation .

Mode of Action

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . Mequitazine’s action on H1 receptors disrupts this pathway, reducing the effects of histamine.

Pharmacokinetics

It is known that the drug is administered orally . More research would be needed to fully outline the ADME properties of Mequitazine and their impact on its bioavailability.

Result of Action

The binding of Mequitazine to H1 receptors blocks the action of histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies . This is the primary molecular and cellular effect of Mequitazine’s action.

Analyse Biochimique

Biochemical Properties

Mequitazine competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Cellular Effects

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine from the mast cell or basophil . Mequitazine, by blocking the action of histamine, provides temporary relief of the negative symptoms brought on by histamine .

Molecular Mechanism

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la méquitazine implique la réaction d'un dérivé de la phénothiazine contenant du lithium avec le 3-méthanesulfonyl-oxyméthyl-1-aza-bicyclo (2,2,2)-octane en présence de butyllithium . Cette méthode permet de préparer la this compound et son isomère lévogyre.

Méthodes de production industrielle

La production industrielle de la this compound suit généralement la même voie de synthèse que celle décrite ci-dessus, avec des optimisations pour la fabrication à grande échelle. Le processus implique un contrôle précis des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La méquitazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, telles que les dérivés de la phénothiazine.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des atomes d'azote ou de soufre du cycle de la phénothiazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de la phénothiazine réduits.

Substitution : Divers composés de la phénothiazine substitués.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans des études sur la chimie de la phénothiazine et ses dérivés.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et son rôle potentiel dans la modulation des réponses immunitaires.

Médecine : Principalement utilisée comme antihistaminique pour le traitement des affections allergiques. Elle a également été étudiée pour ses effets anticholinergiques potentiels.

Industrie : Utilisée dans la formulation de produits pharmaceutiques pour le soulagement des allergies.

Mécanisme d'action

La this compound exerce ses effets en se liant aux sites des récepteurs H1 de l'histamine sur les cellules effectrices du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires . Cette liaison bloque l'action de l'histamine endogène, ce qui procure un soulagement temporaire des symptômes tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule. Le composé présente également une activité anticholinergique, qui contribue à ses effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Clémizole : Un autre antihistaminique ayant des propriétés similaires à celles de la méquitazine.

Quifénadine : Partage un précurseur similaire à celui de la this compound et présente une activité antihistaminique comparable.

Singularité de la this compound

La this compound est unique en raison de sa double action à la fois antihistaminique et anticholinergique. Cette combinaison d'activités la rend particulièrement efficace dans le traitement des affections allergiques présentant un éventail plus large de symptômes. De plus, l'affinité de liaison spécifique de la this compound pour les récepteurs H1 de l'histamine la distingue des autres antihistaminiques.

Activité Biologique

Mequitazine is a phenothiazine derivative and a second-generation antihistamine primarily used for allergic conditions. Its biological activity encompasses various pharmacological effects, including antihistaminic, sedative, and potential photosensitivity reactions. This article reviews the biological activity of mequitazine, highlighting research findings, case studies, and relevant data.

Pharmacological Profile

Antihistaminic Activity:

Mequitazine acts as an antagonist to H1 histamine receptors, providing relief from allergic symptoms such as rhinitis and urticaria. It is classified as a non-sedative antihistamine; however, studies indicate that it possesses mild sedative properties comparable to first-generation antihistamines .

Sedation Effects:

In controlled studies, mequitazine demonstrated dose-dependent sedation effects. A study involving healthy volunteers showed that mequitazine (5 mg to 15 mg) significantly increased the standard deviation of lateral position (SDLP) during driving tests, indicating impaired psychomotor performance at higher doses . The findings suggest that while mequitazine is marketed as non-sedating, it can induce sedation similar to other second-generation antihistamines.

Case Studies on Adverse Effects

Photosensitivity Reactions:

Two notable cases reported mequitazine-induced photosensitivity. In the first case, a patient exhibited features of photoallergy after one month of treatment, including a strong positive photopatch test result. The second case involved persistent light reactions after prolonged use . These cases underscore the importance of monitoring patients for potential adverse effects associated with mequitazine.

Metabolic Pathways

Cytochrome P450 Enzyme Interaction:

Mequitazine is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6. A study developed a radioiodine-labeled version of mequitazine to evaluate hepatic CYP2D activity in mice. The results indicated that CYP2D6 plays a significant role in the metabolism of mequitazine, which is crucial for understanding its pharmacokinetics and potential drug interactions .

Research Findings

Driving Performance Study:

A repeated-dose study assessed the effects of mequitazine on driving performance over eight days. Results indicated that mequitazine consistently impaired driving performance on both the first and eighth days of treatment when compared to placebo . This suggests that the sedative effects may persist with continued use.

Propriétés

IUPAC Name |

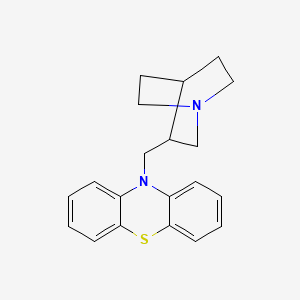

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDBMAJZXIPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84992-84-7 (hydrochloride) | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023262 | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |

| Record name | SID56320321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29216-28-2 | |

| Record name | Mequitazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mequitazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mequitazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEQUITAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130.5 °C | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.